5-(4-Phenoxybutoxy)psoralen - 870653-45-5

5-(4-Phenoxybutoxy)psoralen

Catalog Number: EVT-282558
CAS Number: 870653-45-5
Molecular Formula: C21H18O5
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(4-Phenoxybutoxy)psoralen (PAP-1) is a synthetic small-molecule compound that acts as a potent and selective blocker of the voltage-gated potassium channel Kv1.3. [, ] It belongs to the class of phenoxyalkoxypsoralens, a group of compounds derived from psoralen, a naturally occurring furocoumarin. [] PAP-1 has gained significant interest in scientific research due to its potential as an immunomodulatory agent, particularly for treating autoimmune diseases and inflammatory conditions. [, ]

Synthesis Analysis

A detailed synthesis procedure for PAP-1 is described in the literature. [] The synthesis involves several steps, starting with commercially available 5-hydroxypsoralen. Briefly, 5-hydroxypsoralen is reacted with 1,4-dibromobutane to yield 5-(4-bromobutoxy)psoralen. This intermediate is then reacted with phenol in the presence of potassium carbonate to afford PAP-1. []

Molecular Structure Analysis

PAP-1 consists of a psoralen core structure with a 4-phenoxybutoxy substituent at the 5-position. [] The psoralen core contains two fused rings, a furan ring and a coumarin ring. The 4-phenoxybutoxy substituent comprises a butyl chain linked to a phenoxy group. [, ] This lipophilic tail contributes to the molecule's ability to interact with the hydrophobic environment within the Kv1.3 channel pore. []

Chemical Reactions Analysis

While specific chemical reactions involving PAP-1 as a reactant are not extensively documented in the provided literature, its metabolism in rats has been studied. [] Five phase I metabolites were identified, suggesting that hydroxylation and O-dealkylation are the major metabolic pathways. [] Notably, the primary metabolite, 5-(oxybutyric-acid)psoralen (M1), is inactive against Kv1.3, while three other metabolites (M3, M4, and M5) retain nanomolar inhibitory activity. []

Mechanism of Action

PAP-1 acts by selectively blocking the Kv1.3 potassium channel, primarily by binding to the C-type inactivated state of the channel with a Hill coefficient of 2. [, ] This interaction inhibits the flow of potassium ions through the channel, leading to membrane depolarization and suppression of cellular functions dependent on Kv1.3 activity. [, ] The mechanism of PAP-1 binding involves the coordination of two PAP-1 molecules with a potassium ion in the channel pore, stabilized by their coumarin moieties. [] Additionally, the hydrophobic phenoxyalkoxy side chains of PAP-1 interact with residues within the intrasubunit interfaces of the channel, contributing to its high affinity and selectivity for Kv1.3 over other Kv channels. []

Applications
  • Immunomodulation: PAP-1 effectively inhibits the proliferation and function of effector memory T cells (TEMs), specifically those expressing Kv1.3. [, ] This selective targeting makes PAP-1 a promising candidate for treating autoimmune diseases, where TEMs play a crucial role in the pathogenesis. [] Studies have demonstrated its efficacy in suppressing delayed-type hypersensitivity reactions in rats, further supporting its potential as an immunomodulator. []
  • Neuroinflammation: Research suggests that PAP-1 may offer therapeutic benefits for neurological disorders characterized by neuroinflammation. In a mouse model of epilepsy, PAP-1 effectively reduced seizure severity and neuronal loss, likely by inhibiting microglial activation and subsequent pro-inflammatory cytokine production. [] Similarly, PAP-1 attenuated neuronal apoptosis induced by HIV-1 Tat protein in vitro, highlighting its potential in mitigating neurotoxicity associated with HIV infection. []
  • Metabolic Disorders: Studies have investigated the potential of PAP-1 in modulating glucose uptake and insulin sensitivity. While some research suggests a role for Kv1.3 in glucose metabolism, findings regarding the efficacy of PAP-1 in this context remain inconclusive and warrant further investigation. [, ]
  • Drug Delivery: The ability of PAP-1 to cross the blood-brain barrier has been investigated by conjugating it to cell-penetrating peptides like Angiopep-2. [] This approach aims to enhance drug delivery to the brain, particularly for treating brain tumors. []

Margatoxin

Relevance: Margatoxin shares a similar biological activity with 5-(4-Phenoxybutoxy)psoralen by blocking Kv1.3 channels. This shared activity makes margatoxin a valuable tool in validating the role of Kv1.3 as a therapeutic target in studies involving 5-(4-Phenoxybutoxy)psoralen. Both compounds are used to inhibit microglial Kv1.3 channels, leading to the suppression of pro-inflammatory microglial activation. [, ]

Psora-4

Relevance: Psora-4 served as a lead compound in the development of 5-(4-Phenoxybutoxy)psoralen. [] Researchers aimed to improve the selectivity of Psora-4 for Kv1.3 over Kv1.5 to avoid potential cardiac side effects. 5-(4-Phenoxybutoxy)psoralen was ultimately found to have a better selectivity profile than Psora-4.

5-(oxybutyric-acid)psoralen (M1)

Compound Description: M1 is the major phase I metabolite of 5-(4-Phenoxybutoxy)psoralen in rats. It is formed through O-dealkylation. Unlike 5-(4-Phenoxybutoxy)psoralen, M1 does not exhibit inhibitory activity against Kv1.3 currents. []

5-[4-(4-hydroxybutoxy)]psoralen (M2)

Compound Description: M2 is a phase I metabolite of 5-(4-Phenoxybutoxy)psoralen, generated through hydroxylation. Similar to M1, M2 does not demonstrate inhibitory activity against Kv1.3 currents. []

5-[4-(4-hydroxyphenoxy)butoxy]psoralen (M3)

Compound Description: M3 is a phase I metabolite of 5-(4-Phenoxybutoxy)psoralen formed through hydroxylation. Unlike M1 and M2, M3 retains the ability to inhibit Kv1.3 currents, and does so with nanomolar IC50 values. []

5-[4-(3-hydroxyphenoxy)butoxy]psoralen (M4)

Compound Description: M4, another phase I metabolite of 5-(4-Phenoxybutoxy)psoralen, also arises from hydroxylation and demonstrates nanomolar IC50 values for Kv1.3 current inhibition. []

8-hydroxyl-5-(4-phenoxybutoxy)psoralen (M5)

Compound Description: M5 is a phase I metabolite resulting from hydroxylation of 5-(4-Phenoxybutoxy)psoralen. Like M3 and M4, M5 also inhibits Kv1.3 currents with nanomolar IC50s. []

PAPTP

Compound Description: PAPTP is a derivative of 5-(4-Phenoxybutoxy)psoralen that incorporates a positively charged triphenylphosphonium group. This modification enhances its accumulation within mitochondria, making it a promising candidate for targeting mitochondrial potassium channels, such as mtKv1.3. []

Angiopep2-PAPTP Construct

Compound Description: To overcome the blood-brain barrier limitations of PAPTP, researchers developed the Angiopep2-PAPTP construct. This construct involves conjugating PAPTP to Angiopep-2, a peptide known for its brain-targeting properties. This linkage facilitates the delivery of PAPTP to the brain. []

Relevance: The Angiopep2-PAPTP construct exemplifies a targeted drug delivery strategy to enhance the therapeutic potential of PAPTP for treating brain tumors. By conjugating PAPTP to a brain-targeting peptide, the construct aims to overcome the blood-brain barrier and deliver the compound specifically to the brain, potentially improving its efficacy against brain tumors. []

Properties

CAS Number

870653-45-5

Product Name

5-(4-Phenoxybutoxy)psoralen

IUPAC Name

4-(4-phenoxybutoxy)furo[3,2-g]chromen-7-one

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C21H18O5/c22-20-9-8-16-19(26-20)14-18-17(10-13-24-18)21(16)25-12-5-4-11-23-15-6-2-1-3-7-15/h1-3,6-10,13-14H,4-5,11-12H2

InChI Key

KINMYBBFQRSVLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4

Solubility

Soluble in DMSO

Synonyms

SPS-4251; SPS 4251; SPS4251; AS-77; PAP-1; AS 77; PAP 1; AS77; PAP1

Canonical SMILES

C1=CC=C(C=C1)OCCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.